molecular formula C26H22N4O3S B3018915 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895420-76-5

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B3018915
CAS No.: 895420-76-5
M. Wt: 470.55
InChI Key: SDVKCUJADYFXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrrolidinone moiety, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group can be introduced via a condensation reaction between a suitable amine and succinic anhydride.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction involving a pyridine derivative and an appropriate leaving group.

    Final Coupling Reaction: The final step involves coupling the benzothiazole, pyrrolidinone, and pyridinylmethyl intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
  • N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide

Uniqueness

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern on the benzothiazole and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-16-11-17(2)24-21(12-16)34-26(28-24)29(15-18-5-4-10-27-14-18)25(33)19-6-3-7-20(13-19)30-22(31)8-9-23(30)32/h3-7,10-14H,8-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVKCUJADYFXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.